3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline

Catalog No.
S6610729
CAS No.
1220630-55-6
M.F
C9H7F3N4
M. Wt
228.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)anili...

CAS Number

1220630-55-6

Product Name

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline

IUPAC Name

3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)aniline

Molecular Formula

C9H7F3N4

Molecular Weight

228.17 g/mol

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)6-1-7(13)3-8(2-6)16-5-14-4-15-16/h1-5H,13H2

InChI Key

SXNPXCWFPPODLX-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)N2C=NC=N2)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1N)N2C=NC=N2)C(F)(F)F

The exact mass of the compound 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline is 228.06228073 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a triazole ring and a trifluoromethyl group attached to an aniline structure. The molecular formula is C9H7F3N4C_9H_7F_3N_4 with a molecular weight of approximately 228.17 g/mol. The compound features a five-membered heterocyclic triazole ring, which consists of three carbon atoms and two nitrogen atoms, linked to a benzene ring that carries an amino group (aniline) and a trifluoromethyl substituent at the fifth position. This trifluoromethyl group imparts significant electron-withdrawing properties, influencing the compound's reactivity and biological activity.

There is no scientific literature available on the mechanism of action of 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline. Similar triazole and aniline derivatives can exhibit various biological activities depending on their structure. Some possibilities include:

  • Enzyme inhibition: The compound might interact with and inhibit certain enzymes by binding to their active sites.
  • Receptor binding: It could potentially bind to specific receptors in cells, triggering cellular responses.

Information on the safety and hazards of 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline is not available. As a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols.

Future Research Directions

  • Synthesis and characterization of 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline.
  • Investigation of its physical and chemical properties.
  • Evaluation of its potential biological activities.
  • Medicinal Chemistry

    The presence of the triazole and trifluoromethyl groups suggests potential for this molecule to be explored as a lead compound in drug discovery. Triazole rings are found in various FDA-approved drugs, known for their diverse biological activities []. The trifluoromethyl group can enhance metabolic stability and binding affinity to target proteins [].

  • Material Science

    Aromatic amines with electron-withdrawing groups like trifluoromethyl are sometimes used as building blocks in the design of functional materials. For example, similar molecules have been explored for applications in organic light-emitting diodes (OLEDs) due to their ability to tune light emission properties [].

, particularly due to its functional groups:

  • Oxidation Reactions: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives.
  • Reduction Reactions: Potential reduction of the triazole or aniline groups may also occur under specific conditions.
  • Cross-Coupling Reactions: The synthesis often involves palladium-catalyzed cross-coupling reactions to link the triazole and aniline moieties effectively.

The synthesis of 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline generally involves several key steps:

  • Formation of the Triazole Ring: This is typically achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
  • Introduction of the Trifluoromethyl Group: This can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
  • Coupling with Aniline: The final step usually involves coupling the triazole and trifluoromethyl intermediates with an aniline derivative via palladium-catalyzed cross-coupling reactions .

The unique structure of 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline makes it suitable for various applications:

  • Pharmaceutical Development: Given its structural features, it may serve as a lead compound in drug discovery processes targeting various diseases.
  • Material Science: Compounds with similar structures have been explored for applications in organic light-emitting diodes (OLEDs) due to their ability to tune light emission properties .

Although detailed interaction studies specific to this compound are scarce, compounds containing triazole rings often interact with enzymes or receptors through hydrogen bonding and coordination with metal ions. The trifluoromethyl group may enhance lipophilicity and metabolic stability, influencing biological pathways and therapeutic effects .

Several compounds share structural similarities with 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline. A comparison highlights its unique attributes:

Compound NameKey FeaturesDifferences
3-(1H-1,2,4-Triazol-3-yl)anilineLacks trifluoromethyl groupDifferent chemical reactivity
5-(Trifluoromethyl)anilineLacks triazole ringAffects reactivity and applications
1,2,4-Triazole DerivativesVarious substituents on triazoleUnique due to combination of triazole and trifluoromethyl group

Uniqueness

The combination of the triazole ring with the trifluoromethyl group in 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline imparts distinct chemical reactivity and potential biological activity that sets it apart from other similar compounds. This unique structural configuration suggests promising avenues for further research and application development in medicinal chemistry and materials science .

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

228.06228073 g/mol

Monoisotopic Mass

228.06228073 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-23-2023

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